molecular formula C9H8BrCl B8692268 1-Bromo-4-chloro-2-cyclopropylbenzene

1-Bromo-4-chloro-2-cyclopropylbenzene

Cat. No.: B8692268
M. Wt: 231.51 g/mol
InChI Key: MDPBLRKYSXHQRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-4-chloro-2-cyclopropylbenzene is a useful research compound. Its molecular formula is C9H8BrCl and its molecular weight is 231.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H8BrCl

Molecular Weight

231.51 g/mol

IUPAC Name

1-bromo-4-chloro-2-cyclopropylbenzene

InChI

InChI=1S/C9H8BrCl/c10-9-4-3-7(11)5-8(9)6-1-2-6/h3-6H,1-2H2

InChI Key

MDPBLRKYSXHQRV-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=CC(=C2)Cl)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of cyclopropylboronic acid (2.104 g, 24.49 mmol), 1-bromo-4-chloro-2-iodobenzene (5.700 g, 17.96 mmol), potassium phosphate (13.86 g, 65.3 mmol), and PdCl2(dppf)-DCM adduct (0.667 g, 0.816 mmol) in 18 mL dioxane and 6 mL water was heated to 100° C. overnight. The reaction mixture was then diluted with DCM and washed with water. The organics were dried over MgSO4 and concentrated. The crude residue was used in the next step without purification. m/z (ESI) does not ionize in H+ mode.
Quantity
2.104 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
13.86 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.667 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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